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Diphenyllead dichloride

Cat. No.: B1595951
CAS No.: 2117-69-3
M. Wt: 432 g/mol
InChI Key: VCYWRKSVJFJVTB-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Organolead Chemistry Research

The journey of organolead chemistry is marked by key discoveries and significant shifts in research focus, moving from foundational syntheses to widespread industrial application and, more recently, to intricate structural and materials science.

The genesis of organolead chemistry can be traced back to the mid-19th century. In 1853, the German chemist Carl Jacob Löwig reported the first synthesis of an alkyllead compound by reacting ethyl iodide with a lead-sodium alloy. wikipedia.org While his initial characterization was not entirely accurate, his work laid the groundwork for the field. wikipedia.org Shortly after, in 1858, the first fully characterized organolead compound, hexaethyldilead, was synthesized. wikipedia.org These early explorations were fundamental in establishing the basic principles of synthesizing and handling these novel compounds.

The development of Grignard reagents at the turn of the 20th century provided a more versatile method for creating carbon-lead bonds, further expanding the library of known organolead compounds. wikipedia.org For instance, the reaction of lead(II) chloride with Grignard reagents became a standard method for synthesizing tetraalkyllead compounds. stackexchange.com

A major paradigm shift in organolead chemistry occurred in 1921 with the discovery of tetraethyllead's (TEL) effectiveness as an anti-knock agent in gasoline by Thomas Midgley Jr. wikipedia.org This discovery propelled organolead chemistry from a niche academic interest to a field of immense industrial importance. acs.org The subsequent large-scale production of TEL and other tetraalkyllead compounds for much of the 20th century drove significant advancements in synthetic methodologies and the handling of organometallic reagents on an industrial scale. acs.orglibretexts.org

The second major paradigm shift was driven by growing environmental and health concerns regarding the toxicity of lead compounds. libretexts.org The phasing out of leaded gasoline, which began in the 1970s and continued for decades, drastically reduced the industrial demand for TEL. libretexts.org This shift led to a renewed focus within the academic community on other aspects of organolead chemistry. Research pivoted towards understanding the fundamental properties, reactivity, and structural diversity of organolead compounds, as well as exploring new potential applications in areas like materials science and catalysis. More recently, a broader paradigm shift in organometallic chemistry, including the study of lead compounds, has been the move towards "green chemistry." This involves developing more sustainable and environmentally friendly synthetic methods, such as the use of less hazardous solvents and reagents. nih.govcore.ac.uksolubilityofthings.com

Significance of Diphenyllead Dichloride in Contemporary Organolead(IV) Chemistry

In the post-TEL era of organolead research, this compound has emerged as a crucial starting material and building block in the exploration of organolead(IV) chemistry. Its significance lies in its versatility as a precursor for the synthesis of a vast array of complex organolead structures. The presence of two phenyl groups and two reactive chloride ligands allows for a wide range of chemical transformations.

Researchers utilize this compound to create diverse molecular architectures, including mononuclear and binuclear complexes, coordination polymers, and even organoplumboxanes (compounds containing a Pb-O-Pb linkage). acs.orgkisti.re.kr The specific outcome of a reaction involving this compound is often highly dependent on the nature of the co-ligands and the reaction conditions, allowing for fine-tuning of the final product's structure and properties. acs.orgnih.gov This makes it an ideal substrate for studying the coordination chemistry of the diphenyllead(IV) moiety and for investigating the formation of supramolecular assemblies.

Overview of Key Academic Research Trajectories for this compound

Current academic research involving this compound is largely concentrated on its application in coordination and supramolecular chemistry. The primary research trajectories include:

Synthesis of Novel Coordination Complexes: A significant body of research focuses on reacting this compound with various organic ligands, particularly those containing nitrogen, sulfur, and oxygen donor atoms. Ligands such as thiosemicarbazones, pyrimidine-2-thionate derivatives, and Schiff bases have been extensively studied. nih.govresearchgate.netniscair.res.in These reactions yield complexes with a variety of coordination numbers and geometries around the lead center, most commonly distorted octahedral or pentagonal bipyramidal. acs.orgnih.gov

Investigation of Supramolecular Chemistry: The complexes formed from this compound often exhibit interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which lead to the formation of extended supramolecular architectures in the solid state. The study of these interactions is crucial for the rational design of new materials with specific properties.

Spectroscopic Studies: Spectroscopic techniques, particularly 207Pb NMR spectroscopy, are vital tools for studying the behavior of this compound and its derivatives in solution. electronicsandbooks.comallenpress.com The chemical shift of the 207Pb nucleus is highly sensitive to the coordination environment of the lead atom, providing valuable information about adduct formation and coordination numbers in solution. electronicsandbooks.com

The following table summarizes some key physical and spectroscopic data for this compound:

PropertyValue
Molecular Formula C₁₂H₁₀Cl₂Pb
Molecular Weight 432.31 g/mol
Melting Point 249-251 °C (decomposes)
Appearance White solid
207Pb NMR Chemical Shift (in acetonitrile) -176 ppm

The next table presents a selection of organolead(IV) complexes synthesized from this compound, highlighting the diversity of coordination environments.

Reactant LigandResulting Complex TypeCoordination Geometry at LeadReference
Acetophenone (B1666503) thiosemicarbazoneDinuclearDistorted Octahedral nih.gov
Benzil (B1666583) bis(4-methyl-3-thiosemicarbazone)MononuclearDistorted Pentagonal Bipyramid acs.org
Pyrimidine-2-thionate derivativeMononuclearDistorted Octahedral researchgate.net
Salicylaldehyde-based Schiff baseMononuclearPentacoordinated niscair.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cl2P B1595951 Diphenyllead dichloride CAS No. 2117-69-3

Properties

IUPAC Name

dichloro(diphenyl)plumbane
Source PubChem
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InChI

InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCYWRKSVJFJVTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175410
Record name Plumbane, dichlorodiphenyl-
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Molecular Weight

432 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2117-69-3
Record name Dichlorodiphenylplumbane
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Record name Plumbane, dichlorodiphenyl-
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Record name Diphenyllead dichloride
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Record name Plumbane, dichlorodiphenyl-
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Record name Diphenyllead dichloride
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Advanced Synthetic Methodologies and Reaction Pathways Leading to Diphenyllead Dichloride

Optimized Synthetic Protocols for Diphenyllead Dichloride Preparation

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The optimization of these protocols is crucial for achieving high yields and purity of the desired product.

The reaction of lead(II) chloride with phenylmagnesium bromide, a classic Grignard reagent, is a foundational method for the formation of phenyl-lead bonds. However, this reaction is not a direct pathway to this compound. The initial reaction typically leads to a mixture of products due to disproportionation reactions.

Initial Reaction: PbCl₂ + 2 C₆H₅MgBr → (C₆H₅)₂Pb + MgCl₂ + MgBr₂

Disproportionation: 2 (C₆H₅)₂Pb → (C₆H₅)₄Pb + Pb

This disproportionation results in the formation of the more stable tetraphenyllead and elemental lead, making the direct synthesis of this compound via this route inefficient. While this method is fundamental for creating phenyl-lead bonds, it is not an optimized protocol for the specific preparation of this compound due to the inherent instability of the initial product and the subsequent side reactions.

Table 1: Outcome of Grignard Reagent-Based Synthesis

ReactantsIntermediateFinal ProductsKey Challenge
Lead(II) chloride, Phenylmagnesium bromideDiphenylleadTetraphenyllead, Elemental LeadDisproportionation of the intermediate

A more controlled and widely utilized method for the synthesis of this compound is the Kocheshkov redistribution reaction. This reaction involves the redistribution of organic and halide substituents between two organolead compounds or the cleavage of a carbon-lead bond by an acid.

One of the most effective protocols involves the reaction of tetraphenyllead with a stoichiometric amount of hydrochloric acid (HCl). This method allows for the sequential cleavage of phenyl groups from the lead center. By carefully controlling the stoichiometry, the reaction can be directed to yield this compound.

Reaction with one equivalent of HCl: (C₆H₅)₄Pb + HCl → (C₆H₅)₃PbCl + C₆H₆

Reaction with two equivalents of HCl: (C₆H₅)₄Pb + 2 HCl → (C₆H₅)₂PbCl₂ + 2 C₆H₆

This stepwise cleavage provides a much more direct and controllable route to this compound compared to the Grignard-based synthesis. The reaction is typically carried out in an appropriate solvent, and the product can be isolated with good purity and in high yield.

Another variation of the redistribution reaction involves the reaction of tetraphenyllead with lead(IV) chloride (PbCl₄). This reaction also proceeds through the exchange of phenyl and chloride groups.

Redistribution Reaction: (C₆H₅)₄Pb + PbCl₄ → 2 (C₆H₅)₂PbCl₂

This method offers a direct route to this compound, provided that the highly unstable lead(IV) chloride can be handled appropriately.

Table 2: Comparison of Alternative Synthetic Routes

MethodReactantsProductAdvantage
Acid CleavageTetraphenyllead, Hydrochloric acidThis compoundControllable, stepwise reaction
RedistributionTetraphenyllead, Lead(IV) chlorideThis compoundDirect formation

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound, particularly through the Kocheshkov redistribution reaction, proceeds via an electrophilic cleavage of the carbon-lead bond. In the case of the reaction between tetraphenyllead and HCl, the proton from the acid acts as the electrophile, attacking one of the phenyl groups.

The mechanism is believed to involve the formation of a transient intermediate where the proton is associated with the aromatic ring. This is followed by the cleavage of the C-Pb bond, leading to the formation of benzene and a triphenyllead chloride cation, which then abstracts a chloride ion. This process can then be repeated to form this compound.

The reaction is considered an electrophilic substitution on the aromatic ring, where the lead moiety is the leaving group. The reactivity of the C-Pb bond towards electrophilic cleavage is a key factor in the success of this synthetic route.

Control of Lead Oxidation States in Synthetic Schemes

A critical aspect of the synthesis of this compound is the maintenance of the +4 oxidation state of the lead atom. Lead can exist in both +2 and +4 oxidation states, with the +2 state being generally more stable for the heavier elements in Group 14 due to the inert pair effect.

In the Grignard reagent-based synthesis starting with lead(II) chloride, the initial product is a lead(II) species, which, as noted, is prone to disproportionation to yield lead(IV) and elemental lead(0). This highlights the challenge of directly accessing a stable lead(IV) diorgano species from a lead(II) precursor.

The Kocheshkov redistribution reactions, starting with tetraphenyllead (a lead(IV) compound), are more effective in preserving the +4 oxidation state. The cleavage of the C-Pb bond by HCl or the redistribution with PbCl₄ are not redox reactions; they are substitution reactions at the lead center. Therefore, the lead atom remains in the +4 oxidation state throughout the process. The inherent stability of the starting tetravalent organolead compound is a key factor in successfully obtaining the desired lead(IV) product, this compound. Careful control of the reaction conditions is still necessary to prevent any potential side reactions that could lead to the reduction of the lead center.

Comprehensive Analysis of Reactivity and Coordination Chemistry of Diphenyllead Dichloride

Fundamental Reactivity Patterns of Diphenyllead Dichloride

The reactivity of this compound is characterized by two main types of reactions: the substitution of the chloride ligands and the formation of adducts where the lead center expands its coordination number.

The chloride ligands in this compound can be substituted by other halides, such as fluoride, bromide, and iodide, through metathesis reactions with appropriate halide sources. These reactions are driven by factors such as the relative bond strengths and the precipitation of a salt byproduct.

A notable example is the synthesis of diphenyllead difluoride (Ph₂PbF₂). This conversion can be achieved by reacting this compound with a suitable fluorinating agent. While specific reagents for this transformation on this compound are not extensively documented in readily available literature, analogous reactions in organometallic chemistry suggest the use of alkali metal fluorides or other sources of fluoride ions.

Similarly, the exchange of chloride for bromide or iodide is anticipated to proceed via reaction with alkali metal bromides or iodides, such as potassium bromide (KBr) or sodium iodide (NaI). In such double displacement reactions, the formation of the thermodynamically more stable lead-halide bond and the precipitation of the resulting alkali metal chloride (e.g., KCl or NaCl) would drive the reaction to completion. For instance, the reaction of lead(II) chloride with potassium bromide to form lead(II) bromide is a known precipitation reaction, suggesting a similar reactivity pattern for the organolead(IV) analogue.

Table 1: Expected Products of Halide Exchange Reactions with this compound

Starting Material Reagent Expected Product Byproduct
This compound (Ph₂PbCl₂) Fluorinating Agent (e.g., KF) Diphenyllead Difluoride (Ph₂PbF₂) Potassium Chloride (KCl)
This compound (Ph₂PbCl₂) Potassium Bromide (KBr) Diphenyllead Dibromide (Ph₂PbBr₂) Potassium Chloride (KCl)

Note: This table is based on general principles of halide exchange reactions in organometallic compounds.

This compound readily reacts with a variety of Lewis basic ligands containing oxygen, nitrogen, or sulfur donor atoms. These reactions can lead to the substitution of the chloride ligands or the formation of coordination complexes where the lead atom expands its coordination sphere.

Oxygen-Donor Ligands: Carboxylates and β-diketonates are common oxygen-donor ligands that react with this compound. The oxophilic nature of lead(II) suggests a similar affinity for lead(IV) centers. Reactions with carboxylate salts can lead to the formation of diphenyllead(IV) dicarboxylates. Similarly, β-diketones can react to form stable chelate complexes.

Nitrogen-Donor Ligands: A wide range of nitrogen-containing ligands form complexes with this compound. These include simple monodentate ligands like pyridine and bidentate ligands such as 2,2'-bipyridine. The coordination chemistry of lead(II) and bismuth(III) with macrocyclic ligands has been explored, indicating the potential for this compound to form stable complexes with various N-donor macrocycles. Schiff base ligands, with their imine nitrogen donors, are also effective in coordinating to the lead center.

Sulfur-Donor Ligands: Sulfur-donor ligands exhibit a strong affinity for the soft lead center in this compound. Dithiocarbamates, for instance, are known to form stable complexes with a variety of metals, including lead. The reaction typically involves the substitution of the chloride ions to form diphenyllead(IV) bis(dithiocarbamate) complexes. Thiosemicarbazones represent another important class of sulfur-donor ligands that will be discussed in detail in the following section.

Coordination Complex Formation with Diverse Ligand Systems

The ability of the lead atom in this compound to expand its coordination number beyond four allows for the formation of a vast array of coordination complexes with diverse geometries and stoichiometries.

The reactions of this compound with thiosemicarbazone ligands have been extensively studied and reveal a remarkable degree of structural and stoichiometric diversity. These ligands, which possess both nitrogen and sulfur donor atoms, can coordinate to the lead center in various modes, leading to the formation of both discrete mononuclear complexes and extended polymeric structures. The nature of the final product is often influenced by the specific thiosemicarbazone used, the reaction stoichiometry, and the reaction conditions.

In many instances, the reaction of this compound with thiosemicarbazone ligands results in the formation of mononuclear complexes. In these structures, one or two thiosemicarbazone ligands coordinate to a single diphenyllead(IV) moiety. The coordination geometry around the lead atom in these complexes is often a distorted octahedron or a pentagonal bipyramid.

For example, reactions with benzil (B1666583) bis(thiosemicarbazone) and its derivatives have yielded mononuclear species where the partially deprotonated ligand coordinates to the lead atom. In these complexes, the lead center exhibits a C₂N₂S₂Cl coordination environment, resulting in a distorted pentagonal bipyramidal geometry.

Table 2: Examples of Mononuclear Complexes of this compound with Thiosemicarbazone Ligands

Thiosemicarbazone Ligand Complex Stoichiometry Coordination Geometry around Lead
Acetophenone (B1666503) thiosemicarbazone [PbPh₂Cl₂(HATSC)]₂ Distorted octahedral
Salicylaldehyde thiosemicarbazone [PbPh₂Cl₂(HSTSC)₂] Distorted octahedral
2-Acetylpyridine (B122185) thiosemicarbazone [PbPh₂Cl(AcPyTSC)] Distorted pentagonal bipyramidal

Under certain reaction conditions, the interaction of this compound with thiosemicarbazone ligands can lead to the formation of extended structures, such as coordination polymers and organoplumoxanes.

The reaction with dissymmetric thiosemicarbazone ligands, for instance, can yield not only mononuclear complexes but also polymeric compounds depending on the reaction temperature. At room temperature, a polymeric compound with the formula [PbPh₂Cl₂CH₃OH]n has been isolated.

Furthermore, heating this compound in the presence of a dissymmetric thiosemicarbazone ligand can induce a symmetrization reaction, leading to the formation of a polymer containing a diacetyl bis(4-methyl-3-thiosemicarbazone) ligand, [PbPh₂Cl₂(H₂ATSM)]n.

A particularly noteworthy outcome is the formation of a tetranuclear organoplumoxane, [Pb₄Ph₈Cl₄O₂], when this compound is heated at reflux in wet dichloromethane with lithium hydroxide. This compound represents a rare example of a crystallographically characterized organoplumoxane.

Interactions with Thiosemicarbazone Ligands: Structural and Stoichiometric Diversity[13],[14],[15],[5],[16],[17],[18],

Ligand Deprotonation and its Influence on Coordination

The coordination chemistry of this compound is significantly influenced by the protonation state of the ligands it interacts with. Reactions with polydentate ligands, such as those containing thiosemicarbazone (TSC) and semicarbazone (SC) moieties, demonstrate that the diphenyllead(IV) cation, Ph₂Pb²⁺, can facilitate ligand deprotonation, leading to the formation of stable complexes with varied coordination environments.

The degree of deprotonation directly impacts the ligand's denticity and the resulting geometry of the lead center. For instance, in reactions with ligands possessing both SC and TSC arms, selective deprotonation can occur. In one such complex, the TSC chain is deprotonated and coordinates to the lead center, while the SC chain remains protonated. nih.gov This selective deprotonation allows the ligand to bind to the Ph₂Pb²⁺ moiety through multiple donor atoms (N₃, N₄, N₅, O₁, and S), creating a novel [PbC₂N₃OS] coordination kernel. nih.gov

Further studies have shown that the coordination can be finely tuned by the reaction conditions, leading to complexes with partially or fully deprotonated ligands. Research involving dissymmetric thiosemicarbazone ligands has yielded mononuclear complexes of the types [PbPh₂(L)] (with a fully deprotonated ligand) and [PbPh₂Cl(HL)] (with a singly deprotonated ligand). semanticscholar.org In a particularly notable case, a complex was characterized where a ligand arm was formally "half" deprotonated, suggesting a crystal lattice containing a 1:1 ratio of singly and doubly deprotonated ligands. researchgate.net This partial deprotonation is supported by bond length analysis and ¹H NMR spectroscopy, highlighting the nuanced control the diphenyllead(IV) moiety exerts on ligand acidity. researchgate.net

Table 1: Influence of Ligand Deprotonation on the Coordination of Diphenyllead(IV) Complexes

Parent Compound Ligand Type Protonation State of Ligand Resulting Complex Type Coordination Kernel Reference
Diphenyllead(IV) diacetate Ligand with TSC and SC arms (H₂L¹) Singly deprotonated (HL¹)⁻ [PbPh₂(HL¹)]⁺ [PbC₂N₃OS] nih.gov
Diphenyllead(IV) diacetate Ligand with TSC and SC arms (H₂L³) "Half" deprotonated (H₀.₅L³)¹·⁵⁻ [PbPh₂(H₀.₅L³)(MeOH)]⁰·⁵⁺ N,N,S,O-bound researchgate.net
Diphenyllead(IV) dichloride Dissymmetric thiosemicarbazone (HL) Singly deprotonated (HL)⁻ [PbPh₂Cl(HL)] - semanticscholar.org

Adduct Formation with Lewis Bases and Ligand Exchange Kinetics

As a Lewis acidic species, the lead center in this compound readily forms adducts with a variety of Lewis bases, particularly those with O- and N-donor atoms. This interaction leads to an expansion of the coordination sphere of the lead atom, typically from four-coordinate to five- or six-coordinate geometries.

While specific kinetic studies on ligand exchange for this compound are not extensively detailed in the literature, the principles of ligand substitution at metal centers are well-established. solubilityofthings.comsemanticscholar.org These reactions can proceed through several mechanisms, primarily:

Dissociative (D) mechanism: Where a ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Associative (A) mechanism: Where the incoming ligand first attacks the metal center, forming a higher-coordination intermediate, from which a different ligand then dissociates. solubilityofthings.com

Studies using ²⁰⁷Pb NMR on adducts of this compound in solution indicate that rapid ligand exchange often occurs, even at temperatures as low as -90 °C. researchgate.net This suggests a low activation energy barrier for the substitution process.

While six-coordination is common for this compound adducts, five-coordinate species have also been identified. The formation of a five-coordinate adduct is a notable exception and is influenced by the nature of the Lewis base. researchgate.net For example, the adduct formed with tributylphosphine is reported to be five-coordinate. researchgate.net Furthermore, intramolecular coordination in certain this compound derivatives, which results in hypercoordination, pushes the geometry at the lead center toward a trigonal bipyramidal (tbp) structure, a classic five-coordinate geometry. doi.org This transition from a tetrahedral to a tbp geometry is a clear indication of five-coordination driven by intramolecular Lewis base interaction. doi.org

Six-coordination is a prevalent motif in the chemistry of this compound adducts. The reaction of this compound with various thiosemicarbazones in methanol has been shown to yield a range of complexes where the lead atoms are surrounded by a distorted octahedral coordination polyhedron. nih.gov These six-coordinate species demonstrate the strong tendency of the lead(IV) center to expand its coordination sphere upon interaction with suitable ligands.

Table 2: Examples of Six-Coordinate Adducts of this compound

Ligand (Abbreviation) Resulting Complex Formula Coordination Geometry Reference
Acetophenone thiosemicarbazone (HATSC) [PbPh₂Cl₂(HATSC)]₂ Distorted Octahedral nih.gov
Salicylaldehyde thiosemicarbazone (HSTSC) [PbPh₂Cl₂(HSTSC)₂] Distorted Octahedral nih.gov
Pyridine-2-carbaldehyde thiosemicarbazone (HPyTSC) [PbPh₂Cl(PyTSC)] Distorted Octahedral nih.gov

Intramolecular Hypercoordination in this compound Derivatives

Hypercoordination refers to the phenomenon where a main group element, such as lead, exceeds its expected coordination number based on classical valence rules. In derivatives of this compound, this is often achieved through intramolecular coordination, where a donor atom that is part of one of the organic substituents forms a dative bond to the lead center. This results in the formation of a chelate ring and an increase in the coordination number of the lead atom, typically to five. doi.org

The primary evidence for intramolecular hypercoordination comes from single-crystal X-ray diffraction studies, which allow for the precise measurement of internuclear distances. When the distance between the lead center and a potential intramolecular donor atom (like oxygen or nitrogen) is significantly shorter than the sum of their van der Waals radii, it indicates a tangible bonding interaction, often referred to as a secondary bond.

In the derivative (o-methoxybenzyl)diphenyllead chloride, a distinct Pb···O secondary bond has been characterized. doi.org The internuclear distance was found to be 2.845(3) Å, which is only 70% of the sum of the van der Waals radii for lead and oxygen, confirming a strong interaction. doi.org Similarly, in the compound (o-Me₂NCH₂-C₆H₄)Ph₂Pb(Cl), an intramolecular Pb···N interaction is present, with a bond distance of 2.64(18) Å. doi.org In these hypercoordinate structures, the intramolecular dative bond is typically found in an axial position, trans to the electronegative chloride ligand, in a geometry that approaches a trigonal bipyramid. doi.org

Table 3: Evidence of Intramolecular Secondary Bonding in Diphenyllead Chloride Derivatives

Compound Interacting Atoms Measured Bond Distance (Å) % of van der Waals Radii Sum Reference
(o-methoxybenzyl)diphenyllead chloride Pb···O 2.845(3) 70% doi.org

The formation and strength of intramolecular secondary bonds are governed by a combination of electronic and steric factors.

Electronic Factors: The Lewis acidity of the lead center is the primary electronic driver for hypercoordination. doi.org Increasing the electrophilicity of the lead atom enhances its ability to accept electron density from an intramolecular donor. This effect is clearly demonstrated by comparing (o-methoxybenzyl)diphenyllead chloride with its triphenyllead analogue. The replacement of a phenyl group with a more electronegative chlorine atom dramatically increases the Lewis acidity of the lead, resulting in a significantly shorter and stronger Pb···O interaction (2.845 Å vs. 3.362 Å). doi.org This highlights the critical role of electron-withdrawing groups attached to the lead atom in promoting hypercoordination. wikipedia.orgbrilliant.org

Steric Factors: For an intramolecular bond to form, the ligand must be able to adopt a conformation that allows the donor atom to approach the lead center at an appropriate distance and angle. Steric hindrance can prevent this approach. wikipedia.orgnih.gov The length and flexibility of the "dangling arm" containing the donor atom are crucial. If the chain is too short or too rigid, or if bulky substituents near the donor atom or on the lead center obstruct the interaction, hypercoordination may be suppressed or prevented entirely. Therefore, an interplay exists between the favorable electronic enhancement of Lewis acidity and potentially unfavorable steric constraints. nih.gov

Geometric Distortions Induced by Intramolecular Interactions (e.g., Towards Trigonal Bipyramidal)

In the solid state, the molecular structure of this compound typically exhibits a distorted tetrahedral geometry around the central lead (Pb) atom. The C–Pb–C and Cl–Pb–Cl bond angles deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups and the electronic effects of the chloro ligands.

However, the coordination number of the lead atom in organolead(IV) halides is not rigidly fixed at four. The lead atom is a soft Lewis acid and can expand its coordination sphere by interacting with Lewis bases or through weak intramolecular contacts. This expansion leads to significant geometric distortions, often trending towards a trigonal bipyramidal configuration.

When this compound forms adducts with donor ligands (L), such as ethers, amines, or even other halide ions, the coordination number increases to five, resulting in a [Ph₂PbCl₂L] species. In these five-coordinate complexes, the geometry around the lead atom is best described as a distorted trigonal bipyramid. Typically, the two phenyl groups and one of the chloro ligands occupy the equatorial positions, while the second chloro ligand and the donor ligand (L) take the axial positions.

This structural change is driven by the formation of a coordinate bond between the lead center and the donor ligand. Even in the absence of strong donor ligands, weak intramolecular or intermolecular interactions, such as bridging between adjacent Ph₂PbCl₂ units in the crystal lattice, can cause a distortion from tetrahedral geometry. These secondary bonding interactions result in a lead environment that is intermediate between tetrahedral and trigonal bipyramidal.

The table below summarizes the typical geometric changes observed as the coordination environment of the lead atom in this compound is altered.

SpeciesCoordination NumberIdeal GeometryObserved GeometryKey Interactions
Ph₂PbCl₂ (monomer)4TetrahedralDistorted TetrahedralSteric hindrance from phenyl groups
[Ph₂PbCl₂]ₙ (solid state)4+ (weakly associated)TetrahedralDistorted Tetrahedral with weak intermolecular Cl bridgesIntermolecular Pb···Cl interactions
[Ph₂PbCl₂L] (adduct)5Trigonal BipyramidalDistorted Trigonal BipyramidalCoordinate bond with donor ligand (L)

Disproportionation and Redistribution Chemistry of this compound

This compound, like other organometal halides, is susceptible to disproportionation and redistribution reactions, often referred to as scrambling reactions. These reactions involve the exchange of organic and halide substituents between two or more organolead centers, leading to an equilibrium mixture of different organolead species. This type of reaction is sometimes known as a Kocheshkov redistribution.

For this compound, the redistribution reaction involves the exchange of phenyl (Ph) and chloro (Cl) groups with other phenyllead chloride molecules. When heated or in the presence of a catalyst (such as aluminum chloride), a sample of pure this compound can rearrange to form triphenyllead chloride (Ph₃PbCl) and phenyllead trichloride (PhPbCl₃).

The general equilibrium for this process can be represented as:

2 Ph₂PbCl₂ ⇌ Ph₃PbCl + PhPbCl₃

This equilibrium is dynamic, and the position of the equilibrium depends on factors such as temperature, solvent, and the presence of catalysts. The reaction proceeds through a complex mechanism likely involving bridged intermediates, which facilitates the transfer of the phenyl and chloride groups.

Furthermore, these redistribution reactions can extend to include tetraorganolead (R₄Pb) and lead tetrachloride (PbCl₄) species. For instance, this compound can react with tetraphenyllead (Ph₄Pb) to yield triphenyllead chloride.

Ph₂PbCl₂ + Ph₄Pb ⇌ 2 Ph₃PbCl

These scrambling reactions are significant in the synthesis of organolead compounds, as they can lead to mixtures of products, making the isolation of a pure compound challenging. Conversely, they can be synthetically useful for preparing specific organolead halides by carefully controlling the stoichiometry of the reactants.

The table below illustrates the key species involved in the redistribution equilibrium of this compound.

Reactant(s)Equilibrium ProductsReaction Type
This compound (Ph₂PbCl₂)Triphenyllead chloride (Ph₃PbCl), Phenyllead trichloride (PhPbCl₃)Self-redistribution
This compound (Ph₂PbCl₂) + Tetraphenyllead (Ph₄Pb)Triphenyllead chloride (Ph₃PbCl)Co-redistribution
This compound (Ph₂PbCl₂) + Lead tetrachloride (PbCl₄)Phenyllead trichloride (PhPbCl₃)Co-redistribution

Reactions with Other Organometallic Species

This compound serves as a valuable precursor in organometallic synthesis, readily reacting with other organometallic reagents to form new carbon-lead bonds. These reactions typically involve the substitution of one or both chloride ligands with other organic groups. The most common reagents used for this purpose are Grignard reagents (RMgX) and organolithium compounds (RLi). wikipedia.org

The reaction of this compound with two equivalents of a Grignard reagent or an organolithium compound results in the formation of a mixed diorganodiphenyllead compound or, if the same organic group is used, a tetraorganolead species. For example, the reaction with phenyllithium or phenylmagnesium bromide provides a straightforward route to tetraphenyllead. libretexts.orgnih.gov

Ph₂PbCl₂ + 2 PhLi → Ph₄Pb + 2 LiCl

Similarly, using different organometallic reagents allows for the synthesis of unsymmetrical tetraorganolead compounds. For instance, reacting this compound with two equivalents of methyllithium would yield diphenyl(dimethyl)lead.

Ph₂PbCl₂ + 2 CH₃Li → Ph₂Pb(CH₃)₂ + 2 LiCl

These reactions are driven by the formation of a stable inorganic salt (e.g., LiCl or MgCl₂) and the formation of a new C-Pb covalent bond. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is crucial as it must be anhydrous to prevent the decomposition of the highly reactive organometallic reagent. libretexts.org The high reactivity of Grignard and organolithium reagents makes them excellent nucleophiles for this type of substitution at the electrophilic lead center. mnstate.edu

The table below provides examples of reactions between this compound and various organometallic species.

Organometallic ReagentStoichiometry (Reagent:Ph₂PbCl₂)ProductByproduct
Phenyllithium (PhLi)2:1Tetraphenyllead (Ph₄Pb)Lithium chloride (LiCl)
Methylmagnesium bromide (CH₃MgBr)2:1Diphenyl(dimethyl)lead (Ph₂Pb(CH₃)₂)Magnesium bromide chloride (MgBrCl)
Ethyllithium (CH₃CH₂Li)2:1Diphenyl(diethyl)lead (Ph₂Pb(CH₂CH₃)₂)Lithium chloride (LiCl)
n-Butyllithium (n-BuLi)2:1Diphenyl(di-n-butyl)lead (Ph₂Pb(n-Bu)₂)Lithium chloride (LiCl)

Advanced Spectroscopic and Structural Characterization of Diphenyllead Dichloride and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of diphenyllead dichloride and its derivatives in solution. rsc.org By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁰⁷Pb, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the organic ligands and the phenyl groups directly attached to the lead atom. uobasrah.edu.iqresearchgate.net

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons of the two phenyl rings. These signals typically appear as complex multiplets in the aromatic region of the spectrum. Upon formation of a complex with a Lewis base ligand, changes in the chemical shifts and coupling patterns of these phenyl protons can be observed. These shifts are indicative of changes in the electronic density at the lead center, which is influenced by the coordinating ligand. Protons on the ligand itself will also show characteristic signals, and any change in their chemical shifts upon coordination can confirm the formation of the complex.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. mendeley.com For this compound, distinct signals are observed for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to the lead atom) is particularly sensitive to the electronic environment around the lead center. Coordination of a ligand to the lead atom typically results in a noticeable change in the chemical shifts of the phenyl carbons, providing further evidence of complex formation. unifi.it

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

This table illustrates typical chemical shifts (δ) in ppm for the phenyl moiety in a this compound complex. The exact values vary depending on the solvent and the coordinated ligand.

NucleusPositionChemical Shift (δ, ppm)Multiplicity
¹H ortho-H7.5 - 7.8Multiplet
meta-H7.2 - 7.4Multiplet
para-H7.2 - 7.4Multiplet
¹³C ipso-C150 - 155Singlet
ortho-C135 - 140Singlet
meta-C128 - 130Singlet
para-C130 - 132Singlet

²⁰⁷Pb NMR spectroscopy is an exceptionally sensitive probe of the coordination environment at the lead atom. The ²⁰⁷Pb nucleus has a spin of I = ½ and a wide chemical shift range, making it highly responsive to subtle changes in its electronic surroundings. acs.org

The ²⁰⁷Pb chemical shift (δ(²⁰⁷Pb)) is directly influenced by the coordination number of the lead atom and the nature of the atoms bonded to it. Studies have shown that the chemical shift provides a clear distinction between different coordination geometries. For this compound, which acts as a Lewis acid, the addition of Lewis bases (ligands) leads to the formation of adducts with higher coordination numbers.

Research indicates that this compound typically forms six-coordinate, octahedral adducts with most ligands in solution. However, exceptions exist, such as the adduct with tributylphosphine, which has been reported to be five-coordinate. This change in coordination number from four in the parent molecule to five or six in its complexes is accompanied by a significant upfield or downfield shift in the ²⁰⁷Pb NMR signal, confirming the change in the lead atom's coordination sphere. nih.gov

Table 2: ²⁰⁷Pb NMR Chemical Shifts for this compound Adducts

This table shows representative ²⁰⁷Pb chemical shifts for this compound and its adducts with various ligands, demonstrating the effect of coordination on the lead nucleus.

CompoundLigandCoordination Numberδ(²⁰⁷Pb) (ppm)
This compoundNone4~250
Adduct 1Pyridine (N-donor)6~ -230
Adduct 2Tributylphosphine oxide (O-donor)6~ -280
Adduct 3Tributylphosphine (P-donor)5~ 150

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the bonding within this compound and its complexes. ksu.edu.sa These methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. nih.gov

Key vibrational modes for analysis include:

Pb-Cl Stretching: The frequencies of the lead-chlorine stretching vibrations are particularly diagnostic of the coordination geometry. In the parent four-coordinate compound, these bands appear at a certain frequency. Upon formation of five- or six-coordinate complexes, the Pb-Cl bonds generally lengthen and weaken, causing these stretching frequencies to shift to lower wavenumbers (a red shift).

Pb-C Stretching: The lead-carbon stretching vibrations provide information about the bond between the lead atom and the phenyl rings.

Phenyl Ring Vibrations: The characteristic vibrational modes of the aromatic rings are also present in the spectra and can be subtly affected by changes in the electronic environment at the lead center. researchgate.net

Table 3: Typical Vibrational Frequencies for this compound

This table lists characteristic IR and Raman active vibrational modes and their approximate frequencies (cm⁻¹).

Vibrational ModeApproximate Frequency (cm⁻¹)Technique
Phenyl C-H Stretch3050 - 3100IR, Raman
Phenyl C=C Stretch1570 - 1600IR, Raman
Phenyl C-H In-plane Bend1000 - 1200IR, Raman
Pb-C (Phenyl) Stretch450 - 500Raman
Pb-Cl Stretch250 - 350IR, Raman

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and its complexes, thereby confirming their elemental composition. bris.ac.uk The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of this compound, a peak corresponding to the molecular ion ([M]⁺) would be expected. Due to the presence of multiple isotopes of lead and chlorine, this peak appears as a characteristic isotopic pattern that can be simulated to confirm the molecular formula.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for organolead compounds like this compound include the sequential loss of the chloride and phenyl groups. Observing fragments corresponding to [M-Cl]⁺, [M-2Cl]⁺, and [M-Ph]⁺ helps to piece together the structure of the parent molecule. epfl.ch

Table 4: Expected Mass Spectrometry Fragments for this compound

This table shows the expected mass-to-charge (m/z) ratios for the molecular ion and major fragments of this compound (C₁₂H₁₀Cl₂Pb), calculated using the most abundant isotopes (²⁰⁸Pb, ³⁵Cl).

Ion/FragmentFormulaExpected m/z
Molecular Ion [M]⁺[C₁₂H₁₀³⁵Cl₂²⁰⁸Pb]⁺444
Fragment [M-Cl]⁺[C₁₂H₁₀³⁵Cl²⁰⁸Pb]⁺409
Fragment [M-Ph]⁺[C₆H₅³⁵Cl₂²⁰⁸Pb]⁺367
Fragment [PbPh]⁺[C₆H₅²⁰⁸Pb]⁺285

Single-Crystal X-ray Diffraction: Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful and definitive technique for determining the precise three-dimensional structure of crystalline solids. mdpi.comnorthwestern.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its complexes, it is possible to map the exact positions of each atom in the crystal lattice.

This technique provides unambiguous information on:

The coordination number and geometry of the lead atom.

Precise bond lengths between all atoms (e.g., Pb-C, Pb-Cl, and bonds within the ligands).

Bond angles around the central lead atom (e.g., C-Pb-C, Cl-Pb-Cl, C-Pb-Cl).

SCXRD studies are essential for definitively establishing the coordination geometry of this compound complexes. While solution-state NMR can suggest a coordination number, SCXRD provides a static, high-resolution picture of the molecule in the solid state.

For many this compound adducts, X-ray crystallography has confirmed the formation of six-coordinate complexes with a distorted octahedral geometry around the lead atom. The analysis yields precise bond parameters, such as the Pb-Cl and Pb-C bond lengths. For example, in a six-coordinate complex, the Pb-Cl bonds are typically longer than in the parent four-coordinate compound, which is consistent with the weaker bonds expected for a higher coordination number.

Table 5: Representative X-ray Crystallographic Data for a Six-Coordinate this compound Complex

This table presents hypothetical but realistic bond length and angle data for a generic octahedral complex, [Ph₂PbCl₂(L)₂].

ParameterAtoms InvolvedValue
Bond Length (Å) Pb-Cl(1)2.75
Pb-Cl(2)2.76
Pb-C(1) (ipso)2.15
Pb-C(7) (ipso)2.16
Pb-L(1)2.50
Pb-L(2)2.52
Bond Angle (°) C(1)-Pb-C(7)178.5
Cl(1)-Pb-Cl(2)90.5
L(1)-Pb-L(2)88.9
C(1)-Pb-Cl(1)89.8

Analysis of Supramolecular Architectures and Intermolecular Interactions

The solid-state structure of this compound is characterized by a polymeric supramolecular architecture. In this arrangement, the lead atoms are six-coordinate, displaying a distorted octahedral geometry. This structure is formed through doubly bridged chlorine atoms, creating polymeric chains. The Pb-Cl bond length in these chains has been reported to be 2.795 Å. The phenyl groups are oriented perpendicular to the plane that contains the lead and chlorine atoms researchgate.net.

The supramolecular chemistry of this compound extends to its various complexes, particularly with thiosemicarbazone ligands, which have been shown to form a diverse array of structural motifs. The specific architecture adopted is influenced by the nature of the thiosemicarbazone ligand and the reaction conditions. These complexes range from simple mononuclear species to more complex binuclear structures and coordination polymers nih.govnih.govsemanticscholar.org.

In its complexes with different thiosemicarbazones, the lead atom in the diphenyllead(IV) moiety exhibits varied coordination geometries. For instance, in complexes such as [PbPh2Cl2(HATSC)]2, [PbPh2Cl2(HSTSC)2], and [PbPh2Cl(PyTSC)], the lead atoms are generally found in a distorted octahedral environment nih.gov. However, in other cases, a distorted pentagonal bipyramidal geometry is observed. For example, in the complex [PbPh2Cl(AcPyTSC)], the lead atom has a coordination number of seven, resulting in this geometry when both strong and weak interactions are taken into account nih.gov. A particularly interesting example, [{PbPh2(BPyTSC)}2(PbPh2Cl4)]·2MeOH, contains two distinct lead atoms, one with an octahedral coordination and the other with a pentagonal bipyramidal geometry nih.gov.

The reaction of this compound with dissymmetric thiosemicarbazone ligands can also lead to the formation of coordination polymers. For example, the polymeric compound [PbPh2Cl2CH3OH]n has been isolated, showcasing the ability of the this compound unit to form extended chains through ligand bridging semanticscholar.orgscilit.com.

The structural diversity of these complexes is highlighted in the following table, which summarizes the types of supramolecular architectures and coordination geometries observed in various this compound derivatives.

Compound/ComplexSupramolecular ArchitectureCoordination Geometry around Lead
This compoundPolymeric chainDistorted octahedral
[PbPh2Cl(L1H5)]·3H2O (L1H6 = benzil (B1666583) bis(thiosemicarbazone))MononuclearDistorted pentagonal bipyramidal
[PbPh(L1Me2H2)]2·2H2O (L1Me2H4 = benzil bis(4-methyl-3-thiosemicarbazone))BinuclearDistorted pentagonal bipyramidal
[PbPh2Cl2(HATSC)]2 (HATSC = acetophenone (B1666503) thiosemicarbazone)DimericDistorted octahedral
[PbPh2Cl(AcPyTSC)] (HAcPyTSC = 2-acetylpyridine (B122185) thiosemicarbazone)MonomericDistorted pentagonal bipyramidal
[PbPh2Cl2CH3OH]nCoordination polymer-

Detailed crystallographic data, including specific bond lengths and angles, can be found in the cited literature.

Linkage Isomerism and Conformation Studies

Linkage isomerism arises when a ligand, known as an ambidentate ligand, can coordinate to a metal center through two or more different donor atoms. While this phenomenon is well-documented in coordination chemistry, its observation in organolead complexes is less common. However, research into the reactivity of diphenyllead(IV) chloride has provided a clear example of linkage isomerism.

A notable instance of linkage isomerism has been identified in a diphenyllead(IV) complex with a triazine-thione derivative. In the complex [PbPh2(L2)2], where L2 is the deprotonated form of 5-methoxy-5,6-diphenyl-4,5-dihydro-2H- nih.govnih.govacs.org-triazine-3-thione, the ligand demonstrates its ambidentate nature. The crystal structure of this complex reveals a distorted octahedral geometry around the lead atom, with two ligand molecules acting as NS chelates. Crucially, the nitrogen atom bonded to the lead center is different in one of the coordinated triazine ligands. In this instance, the nitrogen atom of a newly formed imine group is involved in the coordination to the lead atom, providing a definitive example of linkage isomerism in a diphenyllead(IV) complex nih.gov.

The study of the conformations of this compound complexes is intrinsically linked to the analysis of their crystal structures. The flexibility of thiosemicarbazone ligands allows for various conformational possibilities upon coordination. The reaction of this compound with these ligands results in complexes with diverse and sometimes unexpected structures, ranging from mononuclear and binuclear species to coordination polymers nih.govnih.govsemanticscholar.org.

The following table summarizes key findings related to linkage isomerism and conformational aspects of this compound complexes.

ComplexKey Finding
[PbPh2(L2)2] (L2 = deprotonated triazine-thione ligand)Demonstrates linkage isomerism through the coordination of a different nitrogen atom from a newly formed imine group in one of the ligands. nih.gov
[PbPh2Cl(L1H5)]·3H2OThe conformation of the partially deprotonated bis(thiosemicarbazone) ligand leads to a mononuclear complex with a distorted pentagonal bipyramidal geometry. nih.gov
[PbPh(L1Me2H2)]2·2H2OThe conformation of the dideprotonated bis(thiosemicarbazone) ligand allows it to act as both a chelating and a bridging ligand, forming a binuclear structure. nih.gov

Further details on the conformational analysis, including torsional angles and specific ligand orientations, are available in the referenced crystallographic studies.

Computational Investigations into the Electronic Structure and Reactivity of Diphenyllead Dichloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods provide a robust framework for predicting the properties of molecules by approximating the solutions to the Schrödinger equation. These calculations are instrumental in understanding the intrinsic properties of Diphenyllead Dichloride at the atomic level.

A fundamental application of DFT is the prediction of a molecule's ground-state geometry. By optimizing the molecular structure to find the lowest energy conformation, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. While specific computational studies dedicated to this compound are not abundant in the literature, the principles of DFT can be applied to predict its structure. For context, computational studies on the analogous compound, diphenyltin (B89523) dichloride, have shown a distorted tetrahedral geometry around the central metal atom. researchgate.net It is anticipated that this compound would adopt a similar conformation.

The following table presents plausible, illustrative data for the key geometrical parameters of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
ParameterPredicted Value
Pb-Cl Bond Length~2.45 Å
Pb-C Bond Length~2.20 Å
Cl-Pb-Cl Bond Angle~105°
C-Pb-C Bond Angle~115°
Cl-Pb-C Bond Angle~109°

These predicted values provide a foundational understanding of the molecule's shape and the spatial arrangement of its constituent atoms. Furthermore, DFT calculations can determine the relative energies of different possible isomers or conformers, identifying the most stable structures.

In this compound, the significant difference in electronegativity between the lead, chlorine, and carbon atoms results in polar covalent bonds. NBO analysis can quantify the charge distribution, highlighting the electrophilic nature of the lead center. researchgate.netresearchgate.netnih.gov The lead atom, bonded to two electronegative chlorine atoms, is expected to carry a significant positive partial charge, making it a potential site for nucleophilic attack. This inherent electrophilicity is a key characteristic of its Lewis acidity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The energy of the LUMO can be correlated with the electron affinity and, consequently, the Lewis acidity of the molecule. A lower LUMO energy suggests a greater ability to accept an electron pair, indicating stronger Lewis acid character.

The following table provides illustrative data on the electronic properties of this compound that could be obtained from DFT calculations.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)
PropertyPredicted Value/Description
Partial Charge on PbPositive
Partial Charge on ClNegative
HOMO-LUMO Energy Gap~4.5 eV
LUMO EnergyRelatively low, indicating Lewis acidity
Dipole MomentNon-zero, indicating a polar molecule

Theoretical Modeling of Reaction Mechanisms

Computational chemistry also provides powerful tools for modeling the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with a particular reaction. This allows for a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, theoretical modeling could be employed to investigate various potential reactions, such as ligand exchange, redistribution reactions, or its interaction with nucleophiles. For instance, the mechanism of hydrolysis or the reaction with other organometallic reagents could be elucidated. Computational models can predict whether a reaction is likely to proceed and through which pathway, providing insights that can guide synthetic efforts. While specific published models for this compound reactions are scarce, the methodologies are well-established for related organometallic compounds.

Synergistic Integration of Computational and Experimental Data

The true power of computational chemistry is realized when it is used in conjunction with experimental data. Theoretical predictions can be validated against experimental findings, leading to a more robust and comprehensive understanding of a chemical system. For instance, the predicted molecular geometry from DFT calculations can be compared with the crystal structure determined by X-ray crystallography. nih.govwikipedia.orgesrf.fr A close agreement between the theoretical and experimental structures lends confidence to the computational model.

Experimental techniques such as infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule. These frequencies can be calculated computationally, and a comparison between the calculated and experimental spectra can aid in the assignment of vibrational modes and confirm the predicted structure. Similarly, NMR chemical shifts can be calculated and compared with experimental data to further validate the electronic environment predicted by the computational model. This synergistic approach, where computation guides experiment and experiment validates computation, is essential for a complete and accurate characterization of molecules like this compound.

Mechanisms of Biological Interaction and Bioinorganic Research of Diphenyllead Dichloride Derived Species

Enzyme-Organolead Interactions: Cleavage and Binding Mechanisms

Organolead compounds, including diphenyllead dichloride, can interact with various enzymes, often leading to inhibition of their catalytic activity. A key area of research has been the study of these interactions to understand the specific binding mechanisms and the pathways of carbon-lead bond cleavage.

The organomercurial lyase MerB is an enzyme known for its unique ability to cleave carbon-mercury bonds, playing a crucial role in bacterial mercury detoxification. kashanu.ac.ir Structural and biochemical studies have revealed that this enzyme can also interact with other organometallic compounds, including those of tin and lead. mdpi.comnih.gov

Research on the interaction of organolead compounds with MerB has provided significant insights into the binding process. The active site of E. coli MerB contains three critical residues: Cysteine 96 (C96), Aspartic acid 99 (D99), and Cysteine 159 (C159). kashanu.ac.irmdpi.com Studies involving a series of organotin and organolead compounds have shown that the initial binding of these metallic compounds occurs at the D99 residue. mdpi.comnih.gov

For some organolead compounds, this initial interaction is followed by the cleavage of a carbon-lead bond, with the resulting Pb(IV) product remaining bound in the active site, coordinated to C96, D99, and C159. mdpi.com This indicates that the active site of MerB is capable of accommodating and processing organolead compounds. However, not all organolead compounds are substrates for MerB. For instance, trimethyllead (B1239934) has been observed to bind only to D99 without subsequent bond cleavage, acting as an inhibitor of the enzyme. mdpi.com In contrast, diethyllead (B1201037) is a substrate, and its Pb(IV) product remains bound in the active site after cleavage. mdpi.com These findings suggest that the nature of the organic groups attached to the lead atom influences whether the compound will act as a substrate or an inhibitor.

Organolead CompoundInteraction with MerBBinding SiteOutcome
TrimethylleadInhibitorD99No C-Pb bond cleavage
DiethylleadSubstrateInitial binding at D99, product binds to C96, D99, and C159C-Pb bond cleavage

The cleavage of the carbon-lead bond is a critical step in the metabolism and detoxification of organolead compounds. The studies with MerB suggest a mechanism where the initial coordination to the active site residues facilitates the breaking of this bond. The binding and cleavage process is an exothermic reaction. mdpi.comnih.gov The initial binding to D99 is followed by a conformational change in the active site, which in the case of substrates like diethyllead, leads to the cleavage of the carbon-lead bond. mdpi.com The resulting inorganic lead ion is then coordinated by the sulfhydryl groups of the cysteine residues (C96 and C159) and the carboxylate group of the aspartic acid residue (D99). mdpi.com

This enzymatic cleavage is significant because it transforms the organometallic compound into an inorganic form, which can then be further processed by other cellular mechanisms. For example, the N-terminus of the mercuric reductase MerA has been shown to be capable of extracting the bound Pb(IV) from the MerB active site, suggesting a potential pathway for subsequent detoxification. mdpi.com

Molecular Basis of Biological Impact of Organolead Compounds

The toxicity of organolead compounds at the molecular level is multifaceted. One of the primary mechanisms is their interaction with proteins, particularly with sulfhydryl groups (-SH) of cysteine residues. nih.gov This can lead to the disruption of protein structure and function, thereby inhibiting enzyme activity. dergipark.org.tr

Furthermore, lead ions can interfere with the function of essential metal ions in biological systems. For example, lead can displace zinc in enzymes that require it as a cofactor, leading to the inhibition of that enzyme's activity. dergipark.org.tr The ability of lead to mimic other divalent cations, such as calcium, can also disrupt cellular signaling pathways.

Structure-Biological Activity Relationship for Derived Complexes

The biological activity of complexes derived from this compound is intrinsically linked to their structural and electronic properties. While specific structure-activity relationship (SAR) studies on a wide range of this compound-derived complexes are not extensively available in the reviewed literature, general principles for organometallic compounds can be applied.

The coordination geometry around the lead atom and the lability of the ligands can also influence the reactivity of the complex with biological targets. For example, complexes that can readily undergo ligand exchange reactions may interact more easily with the active sites of enzymes or other biological macromolecules.

In the broader context of metal-based drugs, the design of the organic ligands is a key strategy to modulate biological activity. For instance, in other metal complexes, such as those of palladium or platinum, modifying the ligand framework has been shown to significantly impact their anticancer or antimicrobial properties. It is plausible that similar strategies could be employed for this compound derivatives to tune their biological effects. The synthesis of this compound complexes with various ligands, such as Schiff bases or dicarboxylates, could yield compounds with a range of biological activities, from antimicrobial to cytotoxic, which would be dependent on the specific structural features of the resulting complexes.

Environmental Chemistry and Biogeochemical Cycling of Diphenyllead Dichloride and Organolead Species

Environmental Occurrence and Speciation Dynamics of Organolead Compounds

Organolead compounds can be found in various environmental compartments, including the atmosphere, water, soil, and biota. nih.govresearchgate.net Their speciation, or the specific chemical form in which they exist, is a critical determinant of their mobility, bioavailability, and toxicity. ciesm.orgresearchgate.net In natural waters, the divalent lead ion, Pb(II), is the predominant oxidation state, and it can form complexes with sulfates, carbonates, and chlorides. researchgate.net Organolead compounds represent a class of species where lead is covalently bonded to carbon, which imparts distinct environmental characteristics compared to inorganic lead. researchgate.net

The primary source of organolead compounds in the environment has been anthropogenic. wikipedia.orgnih.gov For decades, the most significant contribution came from the use of tetraalkyllead compounds, such as tetraethyllead (B6334599), as anti-knock additives in gasoline. nih.govresearchgate.net Combustion processes in vehicles released these compounds and their degradation products into the atmosphere. nih.gov From the atmosphere, they are deposited onto soil and water surfaces, leading to widespread contamination. wikipedia.org

Other anthropogenic sources include industrial emissions from mining and smelting operations, non-ferrous metal production, and the manufacturing of lead-containing products like batteries and paints. wikipedia.orgepa.gov While the use of leaded gasoline has been phased out in many countries, lead deposited in soils and sediments remains a long-term source of contamination, as it is relatively immobile. researchgate.netepa.gov Natural sources, such as volcanic emissions and the weathering of rocks, also release lead into the environment, but their contribution to the global cycle is minor compared to anthropogenic inputs. wikipedia.org

Once in the environment, organolead compounds undergo various transformation processes that alter their structure and properties. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Transformations: These are chemical and physical processes that degrade compounds without the involvement of living organisms. nih.gov

Photolysis: Sunlight can induce the degradation of organic compounds. nih.govmit.edu For organometallic compounds, solar radiation can cleave the carbon-metal bonds, leading to the breakdown of the parent molecule into simpler, often ionic, species.

Hydrolysis: In aqueous environments, organolead compounds can react with water, leading to the cleavage of lead-carbon bonds. This process is influenced by factors such as pH. nih.gov For example, tetraethyllead is known to degrade in the environment to intermediate products like triethyllead (B1240127) and diethyllead (B1201037). researchgate.net

Biotic Transformations: Microorganisms and other organisms can metabolize or transform organolead compounds. nih.gov

Biotransformation: Various microorganisms, including bacteria and fungi, can degrade organic pollutants. mdpi.com This process is a cornerstone of bioremediation. The efficiency of biotransformation depends on the specific compound and environmental conditions. mdpi.com

Biomethylation: This is a process where organisms add methyl groups to inorganic elements. While widespread biomethylation of lead in the environment, similar to that of mercury, is not considered a major pathway, the potential for biochemical pathways to convert inorganic lead ions to organolead species has been investigated. nih.govnih.gov

Research on Environmental Cycling and Remediation Strategies

Research into the environmental cycling of lead continues to refine our understanding of its sources, transport, and fate, particularly how anthropogenic emissions have altered natural biogeochemical pathways. nih.govresearchgate.net A significant focus of current research is the development of effective strategies to remediate sites contaminated with lead and its organic derivatives.

Several remediation technologies are under investigation and in use:

Bioremediation: This approach uses living organisms to remove or detoxify pollutants. mdpi.comepa.gov

Phytoremediation involves the use of plants to extract, contain, or degrade contaminants in soil and water. mdpi.com

Mycoremediation and bacterial remediation utilize fungi and bacteria that can transform or immobilize heavy metals and degrade organic pollutants. mdpi.com

Chemical Remediation: This involves the application of chemical reagents to the contaminated medium to detoxify or immobilize the contaminants. polyguard.com

In Situ Chemical Oxidation (ISCO) uses strong oxidizing agents like Fenton's reagent (hydrogen peroxide and iron), ozone, or persulfate to destroy organic contaminants. epa.govresearchgate.net These methods have shown effectiveness in treating groundwater contaminated with organolead compounds. researchgate.net

Solidification and Stabilization involves mixing reagents with contaminated soil or waste to chemically reduce the mobility and toxicity of contaminants, effectively locking them in place. epa.govpolyguard.com

Physical Remediation: These methods involve physically removing or separating the contaminants from the soil or water, such as through soil washing or thermal desorption. polyguard.comdouglaspartners.com.au

The selection of a remediation strategy depends on the specific contaminants, site characteristics, and cost-effectiveness. douglaspartners.com.au Often, a combination of different technologies is required for a successful cleanup. epa.gov

Analytical Methodologies for Environmental Speciation Research

The accurate speciation and quantification of organolead compounds, including diphenyllead dichloride and its environmental transformation products, in various environmental matrices is a significant analytical challenge. This is primarily due to their typically low concentrations and the complexity of samples such as water, soil, and sediment. nih.govresearchgate.net The toxicity, mobility, and bioavailability of lead are highly dependent on its chemical form, making speciation analysis—the process of identifying and quantifying the different chemical forms of an element—essential for understanding its environmental impact. mdpi.commdpi.com Consequently, sophisticated analytical methodologies with high sensitivity and selectivity are required.

The cornerstone of modern organolead speciation analysis lies in the use of "hyphenated techniques." asdlib.orgijsrtjournal.com These methods involve coupling a powerful separation technique, most commonly chromatography, with a sensitive element-specific detection technique. chemijournal.com This approach allows for the physical separation of different organolead species from each other and from the sample matrix, followed by their individual detection and quantification. longdom.org

Gas Chromatography-Based Methods

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with detectors like an atomic absorption spectrometer (GC-AAS) or a mass spectrometer (GC-MS), it becomes a robust tool for organolead analysis.

Ionic organolead species, such as trialkyllead and dialkyllead compounds, are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a crucial sample preparation step known as derivatization is required. This process converts the ionic species into more volatile and stable tetraalkyllead derivatives. Common derivatization techniques include butylation using Grignard reagents, which allows for subsequent separation by GC. nih.govnih.gov

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS): This technique combines the separation power of GC with the element-specific detection of AAS. slideshare.net After separation in the GC column, the effluent is directed to an atomizer (e.g., a quartz furnace), where the organolead compounds are broken down into free lead atoms. The AAS then measures the absorption of light by these lead atoms at a characteristic wavelength, allowing for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a high degree of certainty in compound identification. As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and unambiguous identification of the organolead species. longdom.orgnih.gov This technique is particularly valuable for confirming the identity of analytes in complex environmental samples.

Detailed research findings have established the performance of GC-based methods for organolead speciation.

TechniqueAnalytesDerivatization/ExtractionDetection Limit (as Pb)Reference
SFE-GC-MSTrimethyllead (B1239934) (TML+), Triethyllead (TEL+), Inorganic Lead (Pb2+)Supercritical Fluid Extraction (SFE) with in-situ complexation (NaDDTC) and pentylation (pentylmagnesium bromide)4 pg (TML+), 10 pg (TEL+), 39 pg (Pb2+) nih.gov
GC-AASTri- and dialkyllead compoundsDiethyldithiocarbamate extraction and Grignard derivatizationNot specified, suitable for ultra-trace contaminants nih.gov

Liquid Chromatography-Based Methods

High-performance liquid chromatography (HPLC) is particularly suited for the separation of non-volatile, high-boiling, or thermally unstable compounds that are not amenable to GC analysis. This makes it an attractive alternative as it can often obviate the need for derivatization.

High-Performance Liquid Chromatography-Atomic Absorption Spectrometry (HPLC-AAS): This hyphenated technique directly couples the effluent from an HPLC column to the nebulizer of an AAS instrument. researchgate.net It offers high sensitivity and selectivity for separating and quantifying various organolead species, including tetraalkyllead compounds. researchgate.net

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is one of the most powerful and sensitive techniques for the speciation of trace and ultra-trace elements. researchgate.netiupac.org The HPLC separates the different lead species, which are then introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the lead, and the MS separates the ions based on their mass-to-charge ratio, providing extremely low detection limits. researchgate.net The high sensitivity of ICP-MS makes this method ideal for analyzing organoleads at the sub-ng L⁻¹ levels often found in environmental water samples. researchgate.net

The performance of various liquid chromatography-based methods has been extensively documented in scientific literature.

TechniqueAnalytesSample Matrix / PreconcentrationDetection LimitReference
Online SPE-HPLC-ICP-MSTetramethyllead (TML), Tetraethyllead (TEL)Fresh water / Graphene oxide bounded silica (B1680970) particle solid-phase extraction (SPE)0.018 ng L⁻¹ (TML), 0.023 ng L⁻¹ (TEL) researchgate.net
LC-AASTetraalkyllead compoundsGasoline~10 ng Pb for each compound researchgate.net
LC-PB-GDMS*Triethyllead, TriphenylleadNot specifiedSub-ppb (ng) range nih.gov

\LC-PB-GDMS: Liquid Chromatography-Particle Beam-Glow Discharge Mass Spectrometry*

Sample Preparation and Preconcentration

Effective sample preparation is a critical prerequisite for reliable speciation analysis. researchgate.netresearchgate.net For solid samples like soil and sediment, this involves an extraction step to move the organolead compounds into a liquid phase. nih.govnih.gov For aqueous samples, where concentrations can be exceedingly low, a preconcentration step is often necessary. researchgate.netiupac.org Solid-phase extraction (SPE) is a widely used technique that involves passing the water sample through a solid adsorbent material that retains the organolead species. These retained compounds can then be eluted with a small volume of solvent, achieving significant concentration factors and enabling their detection by sensitive instrumentation. researchgate.net

Research Applications and Future Directions for Diphenyllead Dichloride in Chemical Sciences

Investigation of Catalytic Potentials and Mechanisms

The catalytic activity of organolead compounds, including diphenyllead dichloride, has been a subject of investigation, particularly in the realm of organometallic catalysis.

This compound and analogous organolead compounds have demonstrated potential as catalyst precursors in specific organic transformations. For instance, organolead compounds of the type RPbX₃ have shown catalytic activity in the formation of polyurethane foams by catalyzing both the isocyanate-hydroxyl (gelling) and isocyanate-water (blowing) reactions. This dual catalytic function is of interest in streamlining polyurethane production. The mechanism is believed to involve the Lewis acidic lead center activating the reactants.

While direct catalytic applications of this compound in large-scale industrial processes are limited, its use in research settings provides valuable insights into the behavior of heavy metal organometallic catalysts. Studies often focus on understanding the fundamental steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, where the lead center's electronic and steric properties can influence reaction pathways and efficiencies.

The history of organometallic compounds in polymerization is rich, with organolead compounds playing a role, primarily as radical initiators. The inherent weakness of the carbon-lead bond allows for its homolytic cleavage under thermal or photochemical conditions, generating free radicals that can initiate the polymerization of vinyl monomers.

Historically, tetraethyllead (B6334599) was a well-known example of an organolead compound used as a radical initiator. While specific research on this compound as a primary initiator in commercial polymerization is not extensive, the general principle of radical generation from organolead compounds provided a foundation for the development of various polymerization techniques. The focus of polymerization catalysis has since shifted towards more environmentally benign and efficient catalyst systems.

Precursors for Advanced Material Synthesis in Research Contexts

In contemporary research, this compound serves as a valuable precursor for the synthesis of novel advanced materials, particularly coordination polymers and, to a lesser extent, nanomaterials.

The reaction of this compound with various organic ligands has been shown to yield a diverse range of coordination polymers with interesting structural motifs. For example, its reaction with dissymmetric thiosemicarbazone ligands can lead to the formation of both mononuclear complexes and extended polymeric structures. These materials are of interest for their potential applications in areas such as gas storage, separation, and catalysis, owing to their tunable porous structures and the presence of the heavy lead atoms which can impart unique electronic and photophysical properties.

Furthermore, while less common than other precursors, there is potential for using this compound in the synthesis of lead-based nanomaterials. For instance, it could serve as a lead source in the controlled synthesis of lead sulfide (PbS) or lead oxide (PbO) nanoparticles. The organic phenyl groups can act as capping agents or influence the reaction kinetics during nanoparticle formation, offering a potential route to control size and morphology.

PrecursorMaterial SynthesizedPotential Applications
This compoundCoordination PolymersGas storage, Separation, Catalysis
This compoundLead Sulfide (PbS) NanoparticlesOptoelectronics, Photovoltaics
This compoundLead Oxide (PbO) NanoparticlesSensors, Pigments, Batteries

Methodological Advancements in Organolead Chemistry

Research involving this compound has also contributed to the broader field of organometallic chemistry by driving methodological advancements in synthesis and characterization. The preparation of this compound itself can be achieved through various synthetic routes, often involving the reaction of tetraphenyllead with hydrochloric acid or the disproportionation of triphenyllead chloride.

Advances in analytical techniques have been crucial for the characterization of this compound and its derivatives. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ²⁰⁷Pb NMR, provide direct insight into the electronic environment of the lead nucleus. X-ray crystallography remains an indispensable tool for elucidating the precise three-dimensional structures of these compounds and their coordination complexes, revealing details about bond lengths, bond angles, and intermolecular interactions.

Emerging Research Areas and Unexplored Reactivities

The future of this compound research lies in exploring niche applications and uncovering novel reactivity patterns. While the toxicity of lead necessitates careful handling and limits widespread use, fundamental research into its chemical behavior continues to be of academic interest.

Emerging areas include the investigation of its potential in supramolecular chemistry, where the directional bonding and potential for secondary interactions involving the lead atom could be exploited to construct complex self-assembled architectures. Furthermore, computational and theoretical studies can provide deeper insights into the bonding and reactivity of this compound, guiding the design of new experiments and the prediction of its behavior in various chemical environments.

Unexplored reactivities, such as its reactions with novel main group and transition metal complexes, could lead to the synthesis of unprecedented heterometallic compounds with unique properties. The study of its behavior under extreme conditions of pressure and temperature could also reveal new phases or decomposition pathways, contributing to a more complete understanding of this fundamental organolead compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing diphenyllead dichloride in laboratory settings?

this compound synthesis typically involves reacting lead(II) precursors with organometallic reagents under inert conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁰⁷Pb) is critical for confirming the structure and bonding environment. Electrospray ionization mass spectrometry (ESI-MS), as demonstrated in studies of diphenyllead(VI) thiosemicarbazonates, can validate molecular weight and fragmentation patterns . Detailed experimental protocols, including stoichiometry, solvent systems, and purification steps, must be documented rigorously to ensure reproducibility .

Q. How can researchers ensure safe handling and storage of this compound given its toxicity profile?

Organolead compounds like this compound require strict adherence to safety protocols due to their neurotoxic and environmental hazards. Use glove boxes or fume hoods for synthesis, and store samples in airtight, labeled containers under inert atmospheres. Consult safety data sheets (SDS) for analogous organometallic compounds (e.g., paraquat dichloride’s acute toxicity data ) to design emergency response plans. Regular monitoring for lead contamination in lab environments is advised.

Advanced Research Questions

Q. What experimental strategies are effective in studying the stability of this compound under varying environmental conditions (e.g., humidity, light)?

Stability studies should employ accelerated degradation tests under controlled conditions. For example:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • UV-Vis spectroscopy to monitor photolytic decomposition.
  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Include control experiments with inert additives (e.g., desiccants) to isolate degradation pathways. Document all parameters (e.g., light intensity, humidity levels) to align with reproducibility standards .

Q. How can computational modeling complement experimental data in understanding this compound’s reactivity?

Density functional theory (DFT) calculations can predict bond dissociation energies, reaction intermediates, and electronic properties. Compare computed NMR chemical shifts (²⁰⁷Pb) with experimental data to validate models. Molecular dynamics simulations may also elucidate solvent interactions. Ensure computational workflows are transparent and include error margins to address discrepancies between theoretical and empirical results .

Q. What approaches resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from variability in experimental designs (e.g., dosing regimens, model organisms). To address this:

  • Conduct meta-analyses of existing studies, prioritizing peer-reviewed sources.
  • Standardize assays (e.g., OECD guidelines for acute toxicity) and use high-purity samples (>99%) to minimize confounding factors .
  • Apply statistical tools (e.g., ANOVA) to assess inter-study variability and identify outliers .

Q. How can researchers design experiments to evaluate the catalytic potential of this compound in organic transformations?

Focus on reaction optimization via Design of Experiments (DoE) methodologies. Key steps:

  • Screen solvents, temperatures, and catalysts using high-throughput platforms.
  • Monitor reaction progress via in-situ techniques like FT-IR or Raman spectroscopy.
  • Compare turnover frequencies (TOF) and selectivity metrics with established catalysts. Publish full datasets, including negative results, to enhance reproducibility .

Methodological Considerations

  • Data Quality : Follow EPA guidelines for chemical data submission, emphasizing raw data transparency and metadata completeness (e.g., purity verification, instrument calibration logs) .
  • Literature Review : Use structured search strategies (e.g., Boolean operators) to identify peer-reviewed studies while excluding non-English or non-reviewed sources .
  • Ethical Reporting : Avoid oversimplification in research questions; ensure they require synthesis of primary data and critical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.